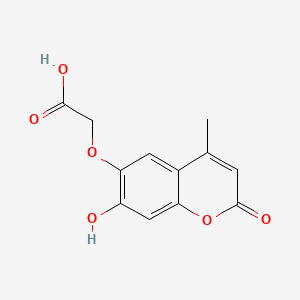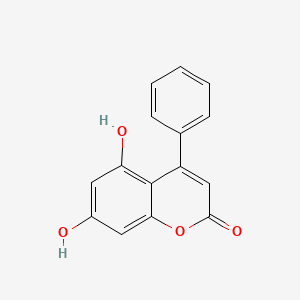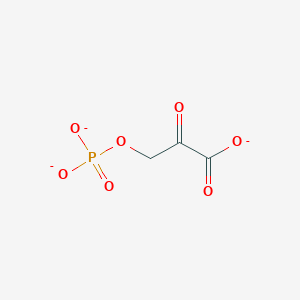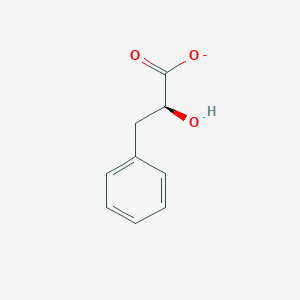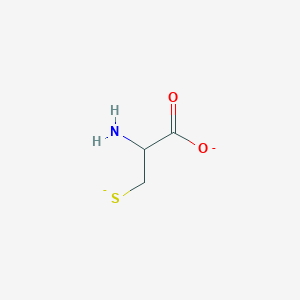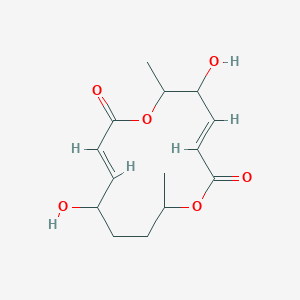
Copalyl diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha,9alpha,10beta-labda-8(20),13-dien-15-yl diphosphate is the 5alpha,9alpha,10beta-diastereomer of copalyl diphosphate. It is a conjugate acid of a 5alpha,9alpha,10beta-labda-8(20),13-dien-15-yl diphosphate(3-). It is an enantiomer of a 5beta,9alpha,10alpha-labda-8(20),13-dien-15-yl diphosphate.
Wissenschaftliche Forschungsanwendungen
1. Role in Essential Oil Biosynthesis
Copalyl diphosphate is a key intermediate in the biosynthesis of essential oils in aromatic plants. The biosynthesis of essential oils involves complex biochemical pathways where isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) act as universal precursors. Prenyl diphosphate synthases then condense these precursors to form longer prenyl diphosphates like geranyl diphosphate (GPP; C10) or farnesyl diphosphate (FPP; C15). These are then used by terpene synthases (TPS) to produce the diverse terpenoid compounds that constitute essential oils. Essential oils, in turn, serve not only in various industries but also in traditional medicines (Rehman et al., 2016).
2. Involvement in Metabolic Pathways
This compound plays a significant role in metabolic pathways involving high-energy phosphate compounds like adenosine triphosphate (ATP), adenosine diphosphate (ADP), and creatine phosphate (CP) in cardiac muscle. The balance and metabolism of these compounds are crucial for maintaining contractile force and energy metabolism in cardiac muscles. Any interference with these energy pathways can significantly impact the contractile force and the levels of high-energy phosphates (Taggart et al., 1961).
3. Potential Therapeutic Applications
This compound-related compounds like farnesyl pyrophosphate synthase (FPPS, also known as farnesyl diphosphate synthase - FDPS) modulators have shown promise in treating diseases, including bone-related disorders and certain infections. Inhibitors of FPPS, for instance, are used in managing conditions characterized by excessive bone resorption, such as osteoporosis, and in treating infections caused by specific parasites. The patent literature from 2006 to 2010 reflects active research and novel applications of FPPS modulators, highlighting their therapeutic potential and versatility (Sun & McKenna, 2011).
4. Role in Energy Transfer Processes
Energy transfer processes in living organisms, especially during stress conditions, often involve compounds like this compound. For instance, the metabolism of fructose diphosphate (FDP), a compound structurally similar to this compound, has been studied for its potential therapeutic role in treating viral myocarditis in children. Although the quality of these clinical trials is low, the data suggests that FDP may be effective as an additional therapy, marking the significance of diphosphate compounds in biological processes and potential medical applications (Zhai Suo-d, 2007).
Eigenschaften
Molekularformel |
C20H36O7P2 |
|---|---|
Molekulargewicht |
450.4 g/mol |
IUPAC-Name |
[(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18H,2,6-10,12-14H2,1,3-5H3,(H,24,25)(H2,21,22,23)/b15-11+/t17-,18-,20+/m0/s1 |
InChI-Schlüssel |
JCAIWDXKLCEQEO-ATPOGHATSA-N |
Isomerische SMILES |
C/C(=C\COP(=O)(O)OP(=O)(O)O)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C |
SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Kanonische SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Synonyme |
(+)-copalyl diphosphate copalyl diphosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


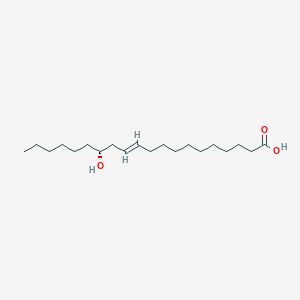
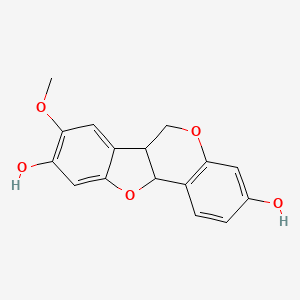
![[(15S)-14,14-dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate](/img/structure/B1236170.png)
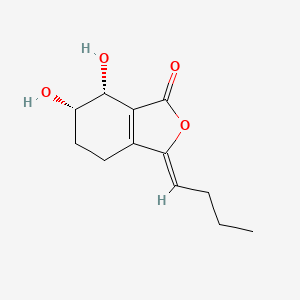
![(1E,19Z,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1236176.png)
